rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans
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Overview
Description
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a methanesulfonyl group (-SO₂CH₃) attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) as the azide source.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced through a sulfonylation reaction using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methanesulfonyl group can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Methanesulfonyl Chloride (CH₃SO₂Cl): Used for introducing the methanesulfonyl group.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Sulfonic Acids: Formed from the oxidation of the methanesulfonyl group.
Scientific Research Applications
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in biological systems.
Chemical Biology: It can be used in the study of enzyme mechanisms and protein interactions through click chemistry reactions.
Material Science: The compound can be used in the development of new materials with unique properties due to its functional groups.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Methanesulfonyl Group: The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ylmethanol hydrochloride, trans: This compound has a hydroxymethyl group instead of an azido group.
rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a propane-1-sulfinyl group instead of a methanesulfonyl group.
Uniqueness
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans is unique due to the presence of both an azido group and a methanesulfonyl group, which provide distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2679950-11-7 |
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Molecular Formula |
C5H11ClN4O2S |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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